1-(2-(Trifluoromethoxy)phenyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11F3O |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
NDVBNJIIGFNIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 1 2 Trifluoromethoxy Phenyl Naphthalene and Its Structural Elements
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR Chemical Shift Analysis and Assignment
Analysis of one-dimensional ¹H and ¹³C NMR spectra provides crucial information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the integration of ¹H signals reveals the relative number of protons, and coupling patterns (multiplicity) provide information about neighboring protons.
Limited experimental data for 1-(2-(Trifluoromethoxy)phenyl)naphthalene has been reported. rsc.org The expected molecular formula is C₁₇H₁₁F₃O. The ¹H NMR spectrum would be expected to show signals corresponding to the 11 protons on the naphthalene (B1677914) and phenyl rings. The ¹³C NMR spectrum would display signals for the 17 carbon atoms, with the carbon of the trifluoromethoxy group appearing as a quartet due to coupling with the three fluorine atoms.
A detailed assignment would require further analysis, including two-dimensional NMR techniques.
Table 1: Reported ¹H and ¹³C NMR Data for this compound rsc.org
| Spectrum | Solvent | Chemical Shifts (δ) in ppm |
|---|---|---|
| ¹H NMR | CDCl₃ | 8.00 (s, 1H), 7.86 – 7.76 (m, 4H), 7.76 – 7.65 (m, 3H), 7.22 – 7.12 (m, 2H), 5.02 (s, 1H) |
| ¹³C NMR | DMSO | 156.11, 144.35, 134.46, 132.67, 130.20, 127.92, 127.36, 127.05, 126.05, 125.86 (q, J = 3.5 Hz), 125.11, 119.39, 108.57 |
Note: The reported data appears to be partial and acquired in different solvents, which is unusual for a complete characterization.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. ustc.edu.cncolumbia.edu This allows for the definitive pairing of ¹H and ¹³C data for all C-H bonds.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons that are two or three bonds away. ustc.edu.cncolumbia.edu This technique is invaluable for piecing together the molecular skeleton by identifying connections between different spin systems, such as linking the phenyl and naphthalene rings and identifying the position of the trifluoromethoxy group.
A thorough search of scientific databases did not yield any specific HMQC or HMBC data for this compound.
Application of Chiral Derivatizing Agents for Stereochemical Analysis (e.g., Mosher's Acid Chloride Derivatives)
The molecule this compound exhibits atropisomerism, a form of chirality arising from restricted rotation around the single bond connecting the naphthalene and phenyl rings. To determine the absolute configuration of such atropisomers, chiral derivatizing agents (CDAs) like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) can be employed, provided a suitable functional group for derivatization is present on the molecule. wikipedia.orgumn.edudrugfuture.com
The process involves reacting the chiral molecule with both (R)- and (S)-Mosher's acid chloride to form diastereomeric esters. umn.edunih.gov By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the original molecule can be determined. umn.edu
No studies detailing the stereochemical analysis of this compound using Mosher's acid or other chiral derivatizing agents were found in the reviewed literature.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups and bonding within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the FT-IR spectrum would be expected to show characteristic bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (typically in the 1600-1450 cm⁻¹ region), and strong, characteristic C-F stretching vibrations from the trifluoromethoxy group (usually in the 1300-1100 cm⁻¹ region). researchgate.netnih.gov The C-O stretching of the ether linkage would also be present.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic ring vibrations. chemicalbook.comresearchgate.net
Specific experimental FT-IR and Raman spectra for this compound are not available in the public domain.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
No specific experimental UV-Vis spectrum for this compound could be located in the available literature.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. For this compound (C₁₇H₁₁F₃O), the expected exact mass is 288.0762. A reported HRMS (ESI) value for the protonated molecule [M+H]⁺ was found to be 289.08366, which closely matches the calculated value of 289.0840. rsc.org
Analysis of the fragmentation pattern in an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment would reveal characteristic losses of fragments such as ·CF₃, ·OCF₃, or cleavage at the bond connecting the two aromatic rings, providing further confirmation of the molecule's structure.
Table 2: Reported High-Resolution Mass Spectrometry Data for this compound rsc.org
| Ionization Mode | Species | Calculated m/z | Found m/z |
|---|
Detailed fragmentation pathway studies for this specific compound were not found.
Computational Chemistry and Theoretical Investigations of 1 2 Trifluoromethoxy Phenyl Naphthalene and Its Electronic Structure
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-to-large organic molecules. nih.gov DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and other molecular properties by solving the Schrödinger equation based on the electron density.
The geometry of 1-(2-(Trifluoromethoxy)phenyl)naphthalene is defined by the spatial arrangement of its constituent atoms. A key structural feature of biaryl compounds is the torsional or dihedral angle between the two aromatic rings (the naphthalene (B1677914) and the trifluoromethoxy-substituted phenyl ring). nih.gov This angle is the result of a delicate balance between two opposing factors: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.
In this compound, significant steric repulsion between the hydrogen atom at the C8 position of the naphthalene ring and the bulky trifluoromethoxy group at the C2' position of the phenyl ring is expected. This steric clash forces the molecule into a non-planar, twisted conformation. Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely determine this equilibrium dihedral angle. nih.govacs.org The trifluoromethoxy group itself has specific conformational preferences; studies on similar molecules show that the -OCF₃ group is typically not in the plane of the phenyl ring. nih.gov
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of analogous biaryl systems.
| Parameter | Description | Predicted Value |
|---|---|---|
| Dihedral Angle (C2-C1-C1'-C2') | The twist angle between the naphthalene and phenyl rings. | ~60° - 75° |
| Bond Length (C1-C1') | The inter-ring bond connecting the two aromatic systems. | ~1.49 Å |
| Bond Length (C2'-O) | The bond between the phenyl ring and the methoxy oxygen. | ~1.37 Å |
| Bond Length (O-CF₃) | The bond between the oxygen and the trifluoromethyl carbon. | ~1.37 Å |
| Bond Angle (C1-C1'-C6') | The angle within the phenyl ring at the point of attachment. | ~120° |
Vibrational frequency calculations are essential for characterizing a molecule's potential energy surface and confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). readthedocs.io The calculated vibrational spectrum can be directly compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy, serving as a powerful tool for structural confirmation. acs.org
The vibrational modes of this compound can be assigned to specific functional groups. Key expected vibrations include:
Aromatic C-H Stretching: Typically observed in the 3100–3000 cm⁻¹ region. nih.gov
C-F Stretching: The trifluoromethyl group gives rise to strong, characteristic stretching vibrations.
C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage.
Aromatic C=C Stretching: Vibrations associated with the naphthalene and phenyl rings, usually found in the 1600–1400 cm⁻¹ range.
DFT calculations can predict the wavenumbers and intensities of these modes. While calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experimental spectra by applying a uniform scaling factor. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable approach for calculating the nuclear magnetic shielding tensors of molecules. nih.gov By calculating the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C) and subtracting them from the shielding value of a reference compound like tetramethylsilane (TMS), theoretical NMR chemical shifts (δ) can be predicted with high accuracy. researchgate.net
These predictions are invaluable for assigning complex NMR spectra. For this compound, the GIAO method can help distinguish between the various aromatic protons and carbons. The electron-withdrawing nature of the trifluoromethoxy group is expected to deshield nearby protons and carbons, shifting their signals to higher ppm values. researchgate.net Calculations are typically performed at a DFT level, such as B3LYP/6-311++G(d,p), on the previously optimized geometry. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and the electronic properties of molecules. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pku.edu.cn The energy and spatial distribution of these orbitals dictate the molecule's behavior in chemical reactions and its electronic transitions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO may be distributed across both the naphthalene and the electron-deficient phenyl ring. The electron-withdrawing trifluoromethoxy group tends to lower the energy of both the HOMO and LUMO. rsc.org
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. samipubco.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive.
From the energies of the HOMO and LUMO, several key chemical reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.
Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).
Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors Note: Values are representative and derived from DFT calculations on analogous aromatic systems.
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.20 |
| LUMO Energy | ELUMO | - | -1.15 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.05 |
| Ionization Potential | I | -EHOMO | 6.20 |
| Electron Affinity | A | -ELUMO | 1.15 |
| Chemical Hardness | η | (I - A) / 2 | 2.53 |
| Electronegativity | χ | (I + A) / 2 | 3.68 |
| Electrophilicity Index | ω | χ² / (2η) | 2.68 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. ajchem-a.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group. researchgate.net The π-systems of the aromatic rings would also show areas of negative potential above and below the plane of the rings. Regions of positive potential (blue) would likely be located around the hydrogen atoms. This visualization provides a clear and intuitive guide to the molecule's intermolecular interaction patterns and reactivity. ajchem-a.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. q-chem.com This analysis provides valuable information about charge distribution, hybridization, and intramolecular interactions that contribute to the stability of the molecule. researchgate.netacadpubl.eu
For this compound, an NBO analysis would elucidate the electronic interactions between the naphthalene ring, the phenyl ring, and the trifluoromethoxy substituent. The analysis typically involves the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Key interactions expected in this compound would involve:
π → π* interactions: Delocalization of π-electrons from the filled π orbitals of the naphthalene and phenyl rings to their respective empty π* orbitals. These interactions are fundamental to the aromatic character and stability of the rings.
n → σ* and n → π* interactions: The oxygen atom of the trifluoromethoxy group possesses lone pairs (n) that can interact with antibonding sigma (σ) and pi (π) orbitals of neighboring atoms. For instance, an n → σ* interaction could occur between an oxygen lone pair and an antibonding orbital of a C-F or C-O bond.
Hyperconjugative interactions: The strong electronegativity of the fluorine atoms in the trifluoromethoxy group significantly influences the electronic environment. nih.gov NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen and the antibonding orbitals of the C-F bonds (nO → σ*C–F). nih.gov
The NBO analysis would also provide natural atomic charges, offering a more chemically meaningful representation of the charge distribution than other methods like Mulliken population analysis. q-chem.com It is anticipated that the fluorine atoms would carry a significant negative charge, while the attached carbon and the oxygen atom would be influenced by both inductive and resonance effects.
A hypothetical data table summarizing potential key NBO interactions for this compound is presented below. The E(2) values represent the stabilization energy associated with each interaction; higher values indicate stronger interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(Cnaphthyl-Cnaphthyl) | π(Cnaphthyl-Cnaphthyl) | High | Intramolecular π-conjugation |
| π(Cphenyl-Cphenyl) | π(Cphenyl-Cphenyl) | High | Intramolecular π-conjugation |
| n(O) | σ(C-F) | Moderate | Hyperconjugation |
| n(O) | π(Cphenyl-Cphenyl) | Low to Moderate | Resonance effect |
| π(Cphenyl-Cphenyl) | π*(Cnaphthyl-Cnaphthyl) | Low | Inter-ring conjugation |
Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. inoe.ro Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit notable NLO properties. analis.com.myresearchgate.net The NLO response of a molecule can be predicted computationally by calculating its electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). nih.gov
The structure of this compound, with its two aromatic rings, provides a basis for π-electron delocalization. The trifluoromethoxy group, being a strong electron-withdrawing group, can induce a significant dipole moment and enhance the NLO response. nih.gov Computational studies on similar aromatic compounds, such as chalcone derivatives and fused-triazine derivatives, have demonstrated that the presence of electron-donating and electron-withdrawing groups across a π-conjugated system is crucial for high NLO activity. analis.com.mynih.gov
In this compound, the naphthalene moiety can act as a π-electron-rich system, while the trifluoromethoxy-substituted phenyl ring acts as an electron-accepting part. This intramolecular charge transfer (ICT) character is a key factor for a large first hyperpolarizability (β). Theoretical calculations, typically using Density Functional Theory (DFT) methods, can quantify these NLO properties. analis.com.mynih.gov
A hypothetical table of calculated NLO properties for this compound is shown below for illustrative purposes. These values are often compared to a standard NLO material like urea for reference.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | > 2 D |
| Mean Polarizability (α) | > 150 |
| First Hyperpolarizability (βtot) | Significantly larger than urea |
Note: These are expected trends and the actual values would be dependent on the level of theory and basis set used in the computation.
The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the NLO properties is also significant. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. nih.govnih.gov
Analysis of Substituent Effects (e.g., Trifluoromethoxy Group) on Electronic Properties within Aromatic Systems
The trifluoromethoxy (-OCF3) group is a fascinating substituent that significantly alters the electronic properties of aromatic rings. mdpi.com It is generally considered to be a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This inductive effect (-I) is a primary contributor to its influence on the aromatic system.
However, the oxygen atom also possesses lone pairs that can participate in resonance, donating electron density to the π-system of the ring (+M effect). nih.gov The interplay between the strong inductive withdrawal and the weaker mesomeric donation makes the net electronic effect of the -OCF3 group complex and position-dependent (ortho, meta, para).
In the case of this compound, the -OCF3 group is at the ortho position of the phenyl ring. This placement has several consequences:
Acidity of Aromatic Protons: The inductive effect of the -OCF3 group can increase the acidity of the hydrogen atoms on the phenyl ring. researchgate.net
Conformational Effects: The steric bulk of the ortho-trifluoromethoxy group can influence the dihedral angle between the phenyl and naphthalene rings, which in turn affects the degree of π-conjugation between the two aromatic systems.
The trifluoromethoxy group is also known for its high lipophilicity, which is a crucial property in medicinal chemistry for processes like membrane permeability. nih.govnih.gov The Hansch π parameter for the -OCF3 group is +1.04, indicating its significant contribution to the lipophilicity of a molecule. nih.gov
A comparative table of the electronic effects of the trifluoromethoxy group versus the related methoxy and trifluoromethyl groups is provided below.
| Substituent | Inductive Effect | Mesomeric Effect | Net Effect on Aromatic Ring | Lipophilicity (Hansch π) |
| -OCH3 | Weakly withdrawing (-I) | Strongly donating (+M) | Activating, ortho-para directing | -0.02 |
| -CF3 | Strongly withdrawing (-I) | Weakly withdrawing (-M) | Deactivating, meta directing | +0.88 |
| -OCF3 | Strongly withdrawing (-I) | Weakly donating (+M) | Deactivating, ortho-para directing | +1.04 |
Reaction Mechanism Studies Relevant to the Formation and Transformations of 1 2 Trifluoromethoxy Phenyl Naphthalene
Electrophilic Aromatic Substitution Pathways and Regioselectivity on Naphthalene (B1677914) Ring Systems
Electrophilic aromatic substitution (SEAr) is a fundamental process for the functionalization of naphthalene. Unlike benzene (B151609), naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The regioselectivity of these reactions is dictated by the stability of the intermediate carbocation, known as the Wheland intermediate or sigma complex. acs.org
Substitution at the α-position is generally favored kinetically because the corresponding carbocation intermediate is more stable. libretexts.org This increased stability arises from the ability to draw resonance structures where one of the aromatic rings remains a complete benzene ring, thus preserving a greater degree of aromatic stabilization. libretexts.orgwordpress.com In contrast, the intermediate for β-substitution has fewer such stable resonance contributors. wordpress.com
However, the general preference for α-substitution can be altered by reaction conditions and the nature of the electrophile. libretexts.org For example, in the sulfonation of naphthalene, the α-product (naphthalene-1-sulfonic acid) is favored at lower temperatures, reflecting kinetic control. At higher temperatures, the more thermodynamically stable β-product (naphthalene-2-sulfonic acid) predominates. wordpress.com This is because the α-product is formed faster, but the β-product is more stable due to reduced steric hindrance. wordpress.com Similarly, Friedel-Crafts acylation can yield different isomers depending on the solvent used. libretexts.org
When the naphthalene ring is already substituted, the directing effect of the existing substituent must be considered. In the context of forming a biaryl system like 1-(2-(trifluoromethoxy)phenyl)naphthalene through an SEAr reaction (e.g., a Friedel-Crafts arylation), the regiochemical outcome on the naphthalene ring would be influenced by any pre-existing substituents on the naphthalene core and the nature of the electrophilic phenyl species. The trifluoromethoxy group on the attacking phenyl ring is a deactivating, meta-directing group for electrophilic substitution on that ring, but its electronic influence on the reactivity of the entire electrophile in an arylation reaction is complex. youtube.com
Table 1: Regioselectivity in Electrophilic Substitution of Naphthalene
| Reaction | Conditions | Major Product | Control Type |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Nitronaphthalene | Kinetic |
| Halogenation | Br₂ or Cl₂ | 1-Halonaphthalene | Kinetic |
| Sulfonation | Conc. H₂SO₄, 80°C | Naphthalene-1-sulfonic acid | Kinetic |
| Sulfonation | Conc. H₂SO₄, 160°C | Naphthalene-2-sulfonic acid | Thermodynamic |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ in CS₂ | 1-Acetylnaphthalene | Kinetic |
Nucleophilic Aromatic Substitution Reactions in Fluorinated Aromatic Compounds
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. This mechanism is particularly relevant for fluorinated aromatic compounds, such as the 2-(trifluoromethoxy)phenyl moiety. The reaction proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The subsequent departure of a leaving group restores the aromaticity. byjus.com
For an SNAr reaction to occur, two main conditions must be met:
The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).
There must be a good leaving group (typically a halide or a nitro group) on the ring. byjus.com
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property makes the aromatic ring to which it is attached susceptible to nucleophilic attack. The presence of EWGs, especially at positions ortho and para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com In the case of this compound, if a suitable leaving group were present on the trifluoromethoxy-substituted ring, it would be susceptible to nucleophilic displacement.
An interesting aspect of SNAr reactions on highly fluorinated aromatics is that fluoride (B91410) itself can act as a leaving group. This is somewhat counterintuitive, as fluoride is generally a poor leaving group in SN2 reactions. However, in the context of SNAr, the rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by highly electronegative substituents like fluorine. The subsequent C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.comyoutube.com
Role of Fluorinated Carbocation Intermediates in Aryl-Naphthalene Transformations
The formation of the biaryl linkage in this compound can be envisaged through pathways involving carbocationic intermediates. The electronic properties of the trifluoromethoxy group would play a significant role in the stability and reactivity of such intermediates.
While the target molecule contains a trifluoromethoxy (-OCF₃) group, understanding the behavior of the closely related trifluoromethyl (-CF₃) group provides critical insights. The -CF₃ group is strongly electron-withdrawing and has a profound destabilizing effect on adjacent carbocations. An α-(trifluoromethyl)carbenium ion is therefore highly unstable. researchgate.net This instability makes its formation energetically unfavorable, which can hinder or redirect reaction pathways that might otherwise proceed through such an intermediate.
Conversely, the trifluoromethyl group strongly stabilizes adjacent carbanions. nih.gov In the case of the trifluoromethoxy group, the oxygen atom's lone pairs can potentially offer some mesomeric stabilization to an adjacent carbocation, but this is largely outweighed by the powerful negative inductive effect of the CF₃ moiety. Therefore, any reaction mechanism for the synthesis of this compound that would require the formation of a carbocation directly attached to the trifluoromethoxy-bearing carbon is highly unlikely.
Solvolysis reactions are useful for studying the formation and fate of carbocation intermediates. Studies on the solvolysis of benzylic α-CF₃-substituted halides have provided evidence for the formation of highly reactive carbocationic species. researchgate.net The rates of these reactions are heavily dependent on the solvent and the electronic nature of other substituents on the aromatic ring. The generation of these carbocations often requires superacidic media. researchgate.net
In a hypothetical pathway towards this compound involving such intermediates, a precursor bearing a leaving group could undergo solvolysis to generate a fluorinated aryl cation. This highly electrophilic species could then be "trapped" by a nucleophilic partner, such as the electron-rich naphthalene ring, to form the desired C-C bond. The regioselectivity of this trapping step would be governed by the principles of electrophilic aromatic substitution on the naphthalene ring system, favoring attack at the α-position.
Benzyne (B1209423) and Aryne Mechanisms in Naphthalene Ring Construction and Functionalization
Arynes are highly reactive intermediates derived from an aromatic ring by the formal removal of two ortho substituents. semanticscholar.org The most common aryne is benzyne (C₆H₄). These species contain a strained "triple bond" within the aromatic ring and are potent electrophiles and dienophiles. semanticscholar.orgwikipedia.org Aryne chemistry provides powerful methods for the construction and functionalization of complex aromatic systems, including naphthalenes. nih.gov
One strategy for naphthalene synthesis involves the generation of a benzyne that then participates in a cycloaddition reaction. For instance, benzyne can function as a diynophile in a hexadehydro-Diels–Alder (HDDA) reaction with a 1,3-diyne to form a naphthyne, which can then be trapped to yield a substituted naphthalene. nih.gov Cascade reactions involving multiple distinct aryne species have been developed to rapidly construct the naphthalene core from simpler precursors. nih.govnih.gov
These mechanisms could be applied to the synthesis of this compound in several ways:
Construction of the Naphthalene Ring: A substituted benzyne could react with an appropriate diene or diyne to build the naphthalene skeleton with the desired substitution pattern.
Functionalization via Aryne Coupling: A pre-formed naphthalene derivative could be converted into a naphthyne, which could then be trapped by a 2-(trifluoromethoxy)phenyl nucleophile (e.g., an organometallic reagent). Conversely, 2-(trifluoromethoxy)benzyne could be generated and trapped by a suitable naphthalene-based nucleophile. The elimination-addition mechanism proceeds through this highly reactive intermediate. libretexts.org
The generation of arynes can be achieved under mild conditions, for example, from ortho-silyl aryl triflates using a fluoride source (the Kobayashi protocol). nih.gov
Regioselective Metalation and Electrophilic Trapping in Trifluoromethylated Naphthalenes
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of an aromatic C-H bond by a strong base (typically an organolithium reagent), directed by a nearby functional group. The resulting organometallic species can then be trapped by an electrophile.
Studies on the metalation of 2-substituted naphthalenes provide direct insight into potential synthetic routes toward precursors for this compound. For 2-(trifluoromethoxy)naphthalene, deprotonation with sec-butyllithium (B1581126) occurs exclusively at the C3 position. epfl.chepfl.ch This regioselectivity is attributed to the directing effect of the trifluoromethoxy group and the avoidance of steric repulsion from the peri-hydrogen at the C8 position, which disfavors metalation at the C1 position. epfl.chepfl.ch
In contrast, the metalation of 2-(trifluoromethyl)naphthalene (B1313535) shows variable regioselectivity depending on the reagent used, affording either 1- or 3-lithiated species. epfl.chepfl.ch This highlights the subtle interplay of electronic and steric factors in determining the site of deprotonation.
This predictable regioselectivity is synthetically valuable. For instance, one could envision a synthetic strategy where a trifluoromethylated or trifluoromethoxylated naphthalene is regioselectively metalated and then coupled with a suitable electrophile derived from the other aromatic ring (e.g., a halobenzene) in a transition-metal-catalyzed cross-coupling reaction.
Table 2: Regioselectivity of Metalation in 2-Substituted Naphthalenes
| Substrate | Reagent | Position of Metalation | Reference |
|---|---|---|---|
| 2-(Trifluoromethoxy)naphthalene | sec-Butyllithium | 3-position (exclusive) | epfl.ch, epfl.ch |
| 2-Methoxynaphthalene | Superbasic reagents | 3-position (exclusive) | epfl.ch, epfl.ch |
| 2-(Trifluoromethyl)naphthalene | Varies with reagent | 1- or 3-position | epfl.ch, epfl.ch |
Derivatization and Further Functionalization Strategies for 1 2 Trifluoromethoxy Phenyl Naphthalene
Post-Synthetic Modifications and Introduction of Diverse Functionalities on the Phenyl or Naphthalene (B1677914) Moieties
Post-synthetic modification of the 1-(2-(trifluoromethoxy)phenyl)naphthalene core is a key strategy for introducing a variety of functional groups that can tailor its properties for specific applications. The regioselectivity of these modifications is crucial and can be directed by the existing substitution pattern.
The trifluoromethoxy (-OCF₃) group on the phenyl ring is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. However, it can direct incoming electrophiles to the meta position. Conversely, the naphthalene ring is generally more reactive than the phenyl ring towards electrophiles. The 1-phenyl substituent can influence the position of further substitution on the naphthalene core.
Common post-synthetic modifications that could be applied to the this compound scaffold include:
Halogenation: Introduction of bromine or chlorine atoms can be achieved using appropriate reagents. These halogenated derivatives serve as versatile intermediates for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, alkynyl, or amino functionalities. For instance, regioselective bromination or chlorination of 1-naphthaldehydes has been described, where the regioselectivity can be switched between the C2 and C8 positions by the presence or absence of an aromatic imine intermediate. researchgate.net
Nitration: The introduction of a nitro group (-NO₂) can be accomplished using standard nitrating agents. The nitro group can then be reduced to an amino group (-NH₂), which opens up a plethora of further functionalization possibilities, including diazotization and amide bond formation.
C-H Activation: Direct C-H functionalization is a powerful tool for the regioselective introduction of functional groups, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net For 1-substituted naphthalenes, directing groups can be employed to achieve high regioselectivity in C-H activation reactions, allowing for the introduction of various substituents at specific positions. researchgate.netnih.govresearchgate.net While specific examples for this compound are not prevalent in the literature, the principles of directed C-H activation could be applied to introduce functionalities at specific positions on the naphthalene ring. nih.govresearchgate.net
Table 1: Potential Post-Synthetic Modifications of this compound
| Modification | Reagents and Conditions (General) | Potential Functional Groups Introduced |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent. | -Br, -Cl |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Reduction of Nitro Group | H₂, Pd/C or SnCl₂/HCl | -NH₂ |
| C-H Arylation | Palladium catalyst, aryl halide or diaryliodonium salt | Aryl groups |
Formation of Conjugated Systems and Macrocycles Incorporating the this compound Moiety
The rigid and planar structure of the naphthalene core makes this compound an attractive building block for the construction of larger π-conjugated systems and macrocycles. These structures are of significant interest for applications in materials science, particularly in the fields of organic electronics and sensor technology.
To incorporate the this compound moiety into such systems, it first needs to be appropriately functionalized, typically with two reactive groups that can undergo polymerization or macrocyclization reactions. This can be achieved through the post-synthetic modifications described in the previous section, such as dihalogenation followed by conversion to diboronic acids or dialkynes.
Conjugated Polymers: The synthesis of conjugated polymers containing naphthalene units has been reported to yield materials with interesting photophysical properties. figshare.com For example, 1,4-polynaphthalenes have been synthesized via Ni(0)-mediated Yamamoto coupling and have shown blue luminescence. figshare.com By creating difunctionalized derivatives of this compound, it could be incorporated as a monomer in polymerization reactions like Suzuki or Sonogashira polycondensation to form novel conjugated polymers. The trifluoromethoxy group would be expected to influence the electronic properties, solubility, and stability of the resulting polymer. A naphthalene-based covalent organic polymer has been synthesized through a polycondensation reaction for applications in adsorption. nih.gov
Macrocycles: Naphthalene-based macrocycles have been synthesized and their host-guest properties investigated. rsc.org The synthesis of macrocycles often involves the reaction of difunctionalized monomers under high dilution conditions to favor intramolecular cyclization. nih.gov By preparing a derivative of this compound with two reactive ends, it could be used as a component in the synthesis of novel macrocycles with specific cavity sizes and recognition properties. rsc.orgnih.gov The design and synthesis of macrocyclic arenes with interesting self-assembling behaviors have been a topic of significant research. nih.gov
Table 2: Potential Strategies for Incorporating this compound into Larger Systems
| Target System | Required Functionalization | Potential Synthetic Route |
| Conjugated Polymer | Dihalogenation, Diborylation, or Dialkynylation | Suzuki Polycondensation, Sonogashira Polycondensation, Yamamoto Polymerization |
| Macrocycle | Dihalogenation and conversion to other reactive groups | Intramolecular cross-coupling reactions under high dilution |
Design of this compound-Based Probes or Reagents for Chemical Research
The unique photophysical properties of the naphthalene scaffold make it an excellent platform for the design of fluorescent probes and other chemical reagents. rsc.orgnih.govresearchgate.net The introduction of the 2-(trifluoromethoxy)phenyl substituent can further modulate these properties, making the core structure suitable for creating new analytical tools.
Fluorescent Probes: Naphthalene-based fluorescent probes are widely used for the detection of various analytes, including ions and small molecules, as well as for imaging purposes. rsc.orgnih.govresearchgate.net The design of such probes typically involves a fluorophore (the naphthalene core), a recognition site for the analyte, and a linker. The fluorescence properties of the probe, such as intensity and wavelength, change upon binding of the analyte to the recognition site. The electron-withdrawing nature of the trifluoromethoxy group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common mechanism in fluorescent probes. By strategically introducing a recognition moiety onto the this compound scaffold, new probes with high sensitivity and selectivity could be developed. For example, a naphthalene-based fluorescent probe with a large Stokes shift has been developed for mitochondrial pH imaging. rsc.org
Chemical Reagents: Derivatized this compound could also serve as a specialized reagent in organic synthesis. For instance, if functionalized with a chiral auxiliary, it could be used as a chiral ligand in asymmetric catalysis. The rigid backbone and the specific steric and electronic environment provided by the trifluoromethoxy and phenyl groups could lead to high enantioselectivity in certain reactions.
Table 3: Potential Applications of Derivatized this compound in Chemical Research
| Application | Design Principle | Potential Functionality to Introduce |
| Fluorescent Probe | Modulation of intramolecular charge transfer (ICT) upon analyte binding. | Ionophore, chelating agent, or reactive group for specific analytes. |
| Chiral Ligand | Creation of a chiral environment around a metal center. | Chiral amines, phosphines, or other coordinating groups. |
Structure Property Relationship Analysis in 1 2 Trifluoromethoxy Phenyl Naphthalene Frameworks
Impact of Trifluoromethoxy and Phenyl Substituents on Electronic, Steric, and Conformational Attributes
The electronic, steric, and conformational properties of 1-(2-(trifluoromethoxy)phenyl)naphthalene are intrinsically linked to the nature and positioning of its trifluoromethoxy and phenyl substituents. The ortho-substitution on the phenyl ring, combined with its attachment to the 1-position of the naphthalene (B1677914) ring, creates a sterically crowded environment that largely defines the molecule's three-dimensional structure.
Electronic Attributes: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent. This is due to the high electronegativity of the three fluorine atoms, which induces a strong negative inductive effect (-I) that pulls electron density away from the phenyl ring. This electronic perturbation influences the reactivity of the aromatic system. Furthermore, the trifluoromethoxy group is known to enhance the lipophilicity of molecules, a property of interest in various chemical applications. smolecule.com
Steric and Conformational Attributes: The most significant feature of the this compound structure is the severe steric hindrance that arises from the proximity of the ortho-trifluoromethoxy group to the naphthalene core. wikipedia.orgwikipedia.org Specifically, the substituent on the phenyl ring clashes with the hydrogen atom at the 8-position of the naphthalene ring system. stackexchange.com This steric repulsion forces the phenyl and naphthalene rings out of planarity. wikipedia.org
| Attribute | Influence of Phenyl Group | Influence of Trifluoromethoxy Group | Resulting Molecular Characteristic |
| Electronic | Contributes an extended π-system. | Strongly electron-withdrawing (-I effect). | Modulated electron density on the phenyl ring; increased lipophilicity. smolecule.com |
| Steric | Bulky aromatic ring at the 1-position of naphthalene. | Bulky substituent at the ortho-position. | High degree of steric crowding between the two rings. stackexchange.comresearchgate.net |
| Conformational | Creates a biaryl system with rotational freedom. | Forces the phenyl ring to twist out of the naphthalene plane. | A non-planar ground state with a significant dihedral angle; steric inhibition of resonance. wikipedia.orgcanterbury.ac.nz |
Correlation of Molecular Structure with Advanced Optical and Electronic Characteristics
The unique structural arrangement of this compound, particularly its non-planar conformation, directly correlates with its optical and electronic characteristics. The properties of the parent chromophore, 1-phenylnaphthalene, are significantly modulated by the ortho-trifluoromethoxy substituent. nih.gov
The disruption of π-conjugation between the phenyl and naphthalene rings, caused by the large dihedral angle, is expected to have a pronounced effect on the molecule's electronic absorption spectrum. In biaryl systems, a more planar conformation allows for greater delocalization of π-electrons, which typically results in a bathochromic (red) shift of the absorption maxima. Conversely, the sterically enforced twisting in this compound would likely lead to a hypsochromic (blue) shift compared to a hypothetical planar analogue. The absorption spectrum is expected to resemble a superposition of the spectra of its constituent parts (a substituted naphthalene and a substituted benzene) rather than that of a fully conjugated system.
The electron-withdrawing nature of the trifluoromethoxy group also plays a role by lowering the energy levels of the molecular orbitals, particularly those localized on the phenyl ring. This can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the HOMO-LUMO gap, which is related to the energy of the lowest-energy electronic transition. The photophysical properties, such as fluorescence quantum yield and lifetime, would also be sensitive to the conformational rigidity and electronic perturbations introduced by the substituents. researchgate.netnih.gov
| Structural Feature | Consequence | Predicted Optical/Electronic Property |
| Non-planar Conformation | Steric inhibition of resonance; poor π-orbital overlap between rings. | Hypsochromic (blue) shift in UV-Vis absorption spectrum. |
| Electron-Withdrawing -OCF₃ Group | Lowers energy of molecular orbitals on the phenyl ring. | Alteration of HOMO-LUMO energy gap; potential changes in fluorescence properties. researchgate.net |
| Rigid, Twisted Structure | Limited conformational freedom. | May influence excited-state dynamics and non-radiative decay pathways. |
Investigation of Intramolecular Interactions and Their Influence on Molecular Properties
The molecular properties of this compound are heavily influenced by a network of intramolecular interactions, with steric crowding being the most dominant.
Steric Crowding: As detailed previously, the primary intramolecular interaction is the severe steric repulsion between the ortho-trifluoromethoxy group and the peri-hydrogen (at C8) of the naphthalene ring. stackexchange.comresearchgate.net This repulsive force is the main determinant of the molecule's shape, forcing it into a stable, twisted conformation. wikipedia.org The rigidity of the fused naphthalene ring system contributes to the severity of this steric strain when compared to more flexible alkyl-benzene structures. canterbury.ac.nz This steric clash is a classic example of the "ortho effect," where a substituent adjacent to a reaction center or another bulky group dramatically alters the molecule's properties through spatial interactions rather than electronic effects alone. wikipedia.orgstackexchange.com
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling | 75–85 | Pd(PPh₃)₄, THF, 80°C | |
| Ullmann Coupling | 60–70 | CuI, DMF, 120°C | |
| Direct Fluorination | 50–60 | Selectfluor®, CH₃CN, RT |
Optimization Tips : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients.
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm trifluoromethoxy group presence (δ ≈ −55 to −60 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching fluorine content .
- X-ray Crystallography : Resolve naphthalene-phenyl dihedral angles (typically 45–60°) to assess steric effects .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
Advanced: What mechanisms underlie the compound’s toxicity, and how do metabolic pathways influence its biological effects?
Methodological Answer:
- Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP2E1) oxidize naphthalene to reactive epoxides, forming DNA adducts (e.g., 1,2-naphthoquinone) .
- Biomarker Detection : Monitor hemoglobin adducts via LC-MS/MS to quantify exposure levels in vivo .
- Contradictions in Data : Discrepancies in hepatic vs. renal toxicity may arise from species-specific CYP expression. For example, murine models show higher hepatic necrosis, while primates exhibit pulmonary effects .
Q. Table 2: Toxicity Endpoints in Animal Models
| Species | Primary Toxicity | Key Biomarkers | Study Design |
|---|---|---|---|
| Rat | Hepatotoxicity | ALT, AST elevation | 28-day oral gavage |
| Mouse | Pulmonary edema | BALF protein content | Inhalation exposure |
| Rabbit | Ocular irritation | Corneal opacity | Dermal application |
Resolution Strategy : Conduct interspecies extrapolation using PBPK modeling and in vitro hepatocyte assays .
Advanced: How can researchers resolve contradictions in environmental fate data, particularly regarding biodegradation rates?
Methodological Answer:
- Experimental Design : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions. Monitor via CO₂ evolution or HPLC .
- Data Conflicts : Discrepancies may stem from microbial community variations. For example, Pseudomonas spp. degrade naphthalene derivatives faster than Bacillus spp. .
- Advanced Analytics : Apply stable isotope probing (SIP) with ¹³C-labeled compound to track metabolic pathways in soil microcosms .
Advanced: What methodologies are effective for studying biomolecular interactions, such as protein binding or enzyme inhibition?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized cytochrome P450 isoforms (KD ≈ 10⁻⁶–10⁻⁷ M) .
- Crystallography : Co-crystallize with human serum albumin (HSA) to identify binding pockets near Trp-214 .
- In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or EGFR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
